Cas no 79831-76-8 (Castanospermine)

Castanospermine structure
Castanospermine structure
商品名:Castanospermine
CAS番号:79831-76-8
MF:C8H15NO4
メガワット:189.209002733231
MDL:MFCD00017555
CID:565550
PubChem ID:24892642

Castanospermine 化学的及び物理的性質

名前と識別子

    • 1,6,7,8-Indolizinetetrol,octahydro-, (1S,6S,7R,8R,8aR)-
    • Castanospermine
    • (1S,6S,7R,8R,8aR)-1,6,7,8-Tetrahydroxyindolizidine
    • Castanospermine,[1S-(1α,6β,7α,8β,8aβ)]-Octahydro-1,6,7,8-indolizinetetrol
    • (1S,6S,7R,8R,8aR)-Octahydro-1,6,7,8-indolizinetetrol (ACI)
    • 1,6,7,8-Indolizinetetrol, octahydro-, [1S-(1α,6β,7α,8β,8aβ)]- (ZCI)
    • (+)-Castanospermine
    • NSC 614552
    • 1,6,7,8-Indolizinetetrol, octahydro-, (1S-(1alpha,6beta,7alpha,8beta,8abeta))-
    • IDI1_034022
    • Bio2_000752
    • CID54445
    • (1S,6S,7R,8R,8aR)-1,6,7,8-Tetrahydroxyindolizidine, 98%
    • HMS1361N14
    • (1S,6S,7R,8R,8aR)-octahydroindolizine-1,6,7,8-tetraol
    • BCBcMAP01_000133
    • EN300-7407999
    • [1S-(1?,6?,7?,8?,8a?)]-Octahydro-1,6,7,8-indolizinetetrol
    • Bio1_000396
    • HMS2232G11
    • DTXSID601026043
    • C02256
    • Castanospermine, >=94% (GC), BioUltra, from Castanospermum australe seeds
    • (1S-(1alpha,6beta,7alpha,8beta,8alphabeta))-octahydro-1,6,7,8-indolizinetetrol
    • CCG-208170
    • CASTANOSPERMINE [MI]
    • NCGC00024773-04
    • Octahydro-indolizine-1,6,7,8-tetraol
    • BDBM36388
    • 6-Epicastanospermine
    • KBio2_002840
    • NSC-625381
    • SR-01000597675-4
    • MolMap_000013
    • JDVVGAQPNNXQDW-TVNFTVLESA-N
    • 1,6,7,8-Tetrahydroxyoctahydroindolizine
    • Castinospermine
    • UPCMLD-DP122:003
    • Bio1_000885
    • Bio1_001374
    • CHEBI:27860
    • KBio3_000544
    • NS00069171
    • UPCMLD-DP122:002
    • HY-N2022
    • W-203822
    • HMS1989N14
    • 1,6,7,8-Indolizinetetrol, octahydro-,?(1S,6S,7R,8R,8aR)-
    • Q0I3184XM7
    • HMS3266B08
    • SMR000059227
    • KBioGR_000272
    • 79831-76-8
    • (1S,6S,7R,8R,8aR)-octahydroindolizine-1,6,7,8-tetrol
    • MLS000028641
    • (1S,6S,7R,8R,8aR)-Octahydro-1,6,7,8-indolizinetetrol
    • UPCMLD-DP122
    • NCGC00024773-02
    • SCHEMBL61040
    • KBioSS_000272
    • 2cbu
    • UPCMLD-DP122:001
    • HMS3678H05
    • SR-01000597675-1
    • SMP1_000059
    • 79831-76-8 (free base)
    • UNII-Q0I3184XM7
    • HMS3402N14
    • DB01816
    • NSC625381
    • Q753104
    • CS-5633
    • KBio3_000543
    • (1S,6S,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol
    • CHEMBL311226
    • MFCD00017555
    • KBio2_000272
    • HMS1791N14
    • Indolizine der.
    • CAST
    • HMS3414H05
    • KBio2_005408
    • 81041B9A-D148-44DC-A86D-C78D6ABF9633
    • CASTANOSPERMINE FROM CASTANOSPERMUM AUSTRALE SEEDS
    • Bio2_000272
    • SR-01000597675
    • BSPBio_001552
    • Octahydro-indolizine-1,6,7,8-tetraol, 13
    • AKOS024458634
    • NSC 625381
    • CTS
    • BRD-K20897876-001-10-0
    • 6,7-Diepicastanospermine
    • GLXC-03822
    • MDL: MFCD00017555
    • インチ: 1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5-,6+,7+,8+/m0/s1
    • InChIKey: JDVVGAQPNNXQDW-TVNFTVLESA-N
    • ほほえんだ: O[C@H]1[C@H](O)[C@@H](O)CN2CC[C@@H]([C@H]12)O

計算された属性

  • せいみつぶんしりょう: 189.10000
  • どういたいしつりょう: 189.100108
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.2
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 84.2

じっけんとくせい

  • 色と性状: 白色結晶
  • 密度みつど: 3.3600
  • ゆうかいてん: 213-217 °C (lit.)
  • ふってん: 421.9±45.0 °C at 760 mmHg
  • フラッシュポイント: 267.6±27.4 °C
  • 屈折率: 1.647
  • ようかいど: 1 M HCl: 20 mg/mL, clear, very faintly yellow
  • すいようせい: Soluble in water
  • PSA: 84.16000
  • LogP: -2.54420
  • マーカー: 13,1906
  • 光学活性: [α]20/D +80°, c = 0.9 in H2O
  • ひせんこうど: D25 +79.7° (c = 0.93 in water)
  • 酸性度係数(pKa): 6.09(at 25℃)
  • ようかいせい: まだ確定していません。

Castanospermine セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302-H312-H332
  • 警告文: P280
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 20/21/22
  • セキュリティの説明: S26-S36
  • 福カードFコード:10-21
  • 危険物標識: Xn Xi
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • リスク用語:R20/21/22
  • セキュリティ用語:S26-S36

Castanospermine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0308-5 mg
Castanospermine
79831-76-8
5mg
¥348.00 2022-04-26
TRC
C185000-1mg
Castanospermine
79831-76-8
1mg
$ 52.00 2023-04-18
abcr
AB352234-100 mg
Castanospermine, 99%; .
79831-76-8 99%
100 mg
€233.90 2023-07-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0308-100 mg
Castanospermine
79831-76-8
100MG
¥1317.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0308-200 mg
Castanospermine
79831-76-8
200mg
¥1975.00 2022-04-26
LKT Labs
C0275-100 mg
Castanospermine
79831-76-8 ≥98%
100MG
$613.20 2023-07-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C860673-50mg
Castanospermine
79831-76-8 >98%
50mg
¥1,742.00 2022-09-02
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024749-100mg
Castanospermine
79831-76-8 98%
100mg
¥1949 2024-05-21
Apollo Scientific
BIC0126-100mg
Castanospermine from Castanospermum austral
79831-76-8
100mg
£35.00 2024-07-23
TRC
C185000-10mg
Castanospermine
79831-76-8
10mg
$ 75.00 2023-09-08

Castanospermine 合成方法

Synthetic Routes 1

はんのうじょうけん
1.1 Catalysts: Palladium Solvents: Formic acid ,  Methanol
リファレンス
Allylated Monosaccharides as Precursors in Triple Reductive Amination Strategies: Synthesis of Castanospermine and Swainsonine
Zhao, Hang; et al, Journal of Organic Chemistry, 2001, 66(5), 1761-1767

Synthetic Routes 2

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  24 h, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Water ;  10 h, rt
1.3 Reagents: Dowex 1X Solvents: Water
リファレンス
Asymmetric synthesis of (+)-1-deoxynojirimycin and (+)-castanospermine
Somfai, Peter; et al, Tetrahedron, 2003, 59(8), 1293-1299

Synthetic Routes 3

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  24 h, rt
リファレンス
Stereoselective Total Syntheses of (+)-Castanospermine and Neu5Ac Methyl Ester
Myeong, In-Soo; et al, Journal of Organic Chemistry, 2019, 84(7), 4211-4220

Synthetic Routes 4

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, rt
1.2 Reagents: Water ;  5 min, rt
リファレンス
Novel Synthesis of Castanospermine and 1-Epicastanospermine
Cronin, Linda; et al, Organic Letters, 2005, 7(13), 2691-2693

Synthetic Routes 5

はんのうじょうけん
リファレンス
Product subclass 7: aluminum amides
Ooi, T.; et al, Science of Synthesis, 2004, 7, 225-246

Synthetic Routes 6

はんのうじょうけん
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran
リファレンス
Total synthesis of (+)-castanospermine from D-mannose
Setoi, Hiroyuki; et al, Tetrahedron Letters, 1985, 26(38), 4617-20

Synthetic Routes 7

はんのうじょうけん
リファレンス
2-Amino-2-deoxyhexoses as chiral educts for hydroxylated indolizidines. Synthesis of (+)-castanospermine and (+)-6-epicastanospermine
Gerspacher, Marc; et al, Journal of Organic Chemistry, 1991, 56(11), 3700-6

Synthetic Routes 8

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  rt
リファレンス
Asymmetric synthesis of (+)-castanospermine through enol ether metathesis-hydroboration/oxidation
Ceccon, Julien; et al, Organic & Biomolecular Chemistry, 2009, 7(10), 2029-2031

Synthetic Routes 9

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium chloride Solvents: Ethanol ;  3 h, 1 atm, rt
1.2 Solvents: Water ;  30 min, rt
リファレンス
Diastereoselective Nitrenium Ion-Mediated Cyclofunctionalization: Total Synthesis of (+)-Castanospermine
Bowen, Edward G.; et al, Organic Letters, 2010, 12(22), 5330-5333

Synthetic Routes 10

はんのうじょうけん
1.1 Reagents: Dowex 50W-X8 Solvents: Tetrahydrofuran ,  Water ;  overnight, reflux
リファレンス
Simple total syntheses of (+)-castanospermine and (+)-6-epicastanospermine using indium-mediated allylation
Kim, Jin Hyo; et al, Synthesis, 2003, (16), 2473-2478

Synthetic Routes 11

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Water ;  2.5 h, 25 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 80 psi
リファレンス
Intramolecular 5-endo-Trig Aminomercuration of β-Hydroxy-γ-alkenylamines: Efficient Route to a Pyrrolidine Ring and Its Application for the Synthesis of (+)-Castanospermine and Analogues
Karanjule, Narayan S.; et al, Journal of Organic Chemistry, 2006, 71(12), 4667-4670

Synthetic Routes 12

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane
1.2 Reagents: Hydrogen Catalysts: Palladium
リファレンス
Chelate selectivity in chelation-controlled allylations. A new synthesis of castanospermine and other bioactive indolizidine alkaloids
Hamana, Hiroshi; et al, Journal of Organic Chemistry, 1987, 52(24), 5492-4

Synthetic Routes 13

はんのうじょうけん
1.1 Reagents: Formic acid Catalysts: Palladium Solvents: Methanol ;  4 h, rt
1.2 Solvents: Water
リファレンス
A Flexible Approach to Azasugars: Asymmetric Total Syntheses of (+)-Castanospermine, (+)-7-Deoxy-6-epi-castanospermine, and (+)-1-epi-Castanospermine
Liu, Gang; et al, Chemistry - A European Journal, 2010, 16(19), 5755-5768

Synthetic Routes 14

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 1 atm, rt
リファレンス
A concise sequential photochemical-metathesis approach for the synthesis of (+)-castanospermine and possible uniflorine-A stereoisomers
Zhao, Zhiming; et al, Tetrahedron, 2005, 61(37), 8888-8894

Synthetic Routes 15

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid
1.2 Reagents: Hydrogen Catalysts: Platinum Solvents: Water
リファレンス
An efficient, highly stereoselective synthesis of (+)-castanospermine
Anzeveno, Peter B.; et al, Tetrahedron Letters, 1990, 31(30), 4321-4

Synthetic Routes 16

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Acetonitrile ,  Water
1.2 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Methanol
1.3 Reagents: Ammonia ,  Amberlite CG 50 Solvents: Water
リファレンス
Synthesis of (+)-castanospermine and 1-epicastanospermine from D-glucofuranurono-6,3-lactone by Reformatskii reaction
Grassberger, Vera; et al, Liebigs Annalen der Chemie, 1993, (4), 379-90

Synthetic Routes 17

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane
1.2 Reagents: Hydrogen Catalysts: Palladium
リファレンス
Chelate selectivity in chelation-controlled allylations. A new synthesis of castanospermine and other bioactive indolizidine alkaloids
Hamana, Hiroshi; et al, Journal of Organic Chemistry, 1987, 52(24), 5492-4

Synthetic Routes 18

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium chloride Solvents: Methanol ;  1 h, rt
リファレンス
Synthesis of castanospermine
Machan, Theeraphan; et al, Tetrahedron, 2008, 64(12), 2725-2732

Synthetic Routes 19

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  48 h, rt
リファレンス
A Concise Synthesis of Castanospermine by the use of a Transannular Cyclization
Jensen, Thomas; et al, Journal of Organic Chemistry, 2009, 74(22), 8886-8889

Synthetic Routes 20

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol
リファレンス
A total synthesis of (+)-castanospermine
Ina, Hiroji; et al, Tetrahedron Letters, 1991, 32(33), 4147-50

Synthetic Routes 21

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Water
リファレンス
Process for the preparation of castanospermine from 5-tert-butoxycarbonylamino-5-deoxy-1,2-O-isopropylidene-α-D-glucuronolactone
, European Patent Organization, , ,

Synthetic Routes 22

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  rt
リファレンス
Asymmetric synthesis of (+)-castanospermine through enol ether metathesis-hydroboration/oxidation
Ceccon, Julien; et al, Organic & Biomolecular Chemistry, 2009, 7(10), 2029-2031

Synthetic Routes 23

はんのうじょうけん
リファレンス
Total, asymmetric synthesis of (+)-castanospermine, (+)-6-deoxycastanospermine, and (+)-6-deoxy-6-fluorocastanospermine
Reymond, Jean Louis; et al, Journal of Organic Chemistry, 1991, 56(6), 2128-35

Castanospermine Raw materials

Castanospermine Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:79831-76-8)Castanospermine
A839766
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):216.0/435.0/1255.0